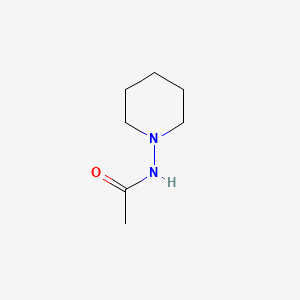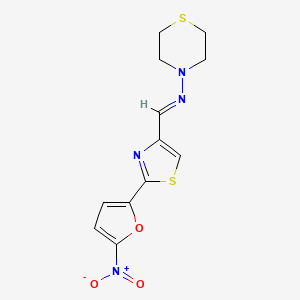
2,3,5,6-Tetramethylfluorobenzene
Vue d'ensemble
Description
2,3,5,6-Tetramethylfluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of fluorobenzene, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylfluorobenzene typically involves the fluorination of tetramethylbenzene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective substitution at the desired positions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetramethylfluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tetramethylquinone, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylfluorobenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylfluorobenzene and its derivatives involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. In medicinal chemistry, these interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylbenzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorobenzene: Contains fluorine atoms but lacks methyl groups, leading to distinct physical and chemical characteristics.
2,3,5,6-Tetramethylchlorobenzene: Similar structure with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethylfluorobenzene is unique due to the presence of both methyl groups and a fluorine atom, which confer specific chemical properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-fluoro-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPFPNNWZROCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293896 | |
| Record name | 3-Fluoro-1,2,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-92-6 | |
| Record name | 3-Fluoro-1,2,4,5-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1,2,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)

![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)








![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)
